Synthesis and Evaluation of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone and its Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Technical Guide
Synthesis and Evaluation of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone and its Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone and its analogs. This class of compounds has garnered significant interest due to their potent inhibitory activity against Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA).[1][2][3] By hydrolyzing AEA to arachidonic acid and ethanolamine, FAAH terminates its signaling, which is mediated through cannabinoid receptors (CB1 and CB2).[1] Inhibition of FAAH leads to an increase in endogenous AEA levels, thereby enhancing endocannabinoid signaling. This mechanism has shown therapeutic potential for a range of conditions including pain, inflammation, anxiety, and neurodegenerative diseases, without the psychoactive side effects associated with direct CB1 receptor agonists.[1][4]
The 2-thioxo-4-imidazolidinone scaffold has emerged as a promising template for the development of FAAH inhibitors. Specifically, 3-substituted 5,5'-diphenyl-2-thioxo-4-imidazolidinone derivatives have demonstrated significant inhibitory potency. This guide focuses on the synthesis of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone and its structural analogs, providing detailed experimental protocols and a summary of their biological activity.
Synthesis of 3-Substituted 5,5'-Diphenyl-2-thioxo-4-imidazolidinone Analogs
The synthesis of the target compounds is typically achieved through a two-step process. The first step involves the preparation of the core scaffold, 5,5-diphenyl-2-thioxoimidazolidin-4-one. The second step is the N-alkylation of this scaffold with various alkyl halides to yield the desired 3-substituted analogs.
General Synthetic Scheme
The overall synthetic approach is illustrated in the workflow diagram below.
Experimental Protocols
Step 1: Synthesis of 5,5-Diphenyl-2-thioxoimidazolidin-4-one
This procedure is adapted from established methods for the synthesis of 5,5-disubstituted thiohydantoins.
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Materials: Benzil, Thiourea, Potassium Hydroxide, Ethanol, Hydrochloric Acid.
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Procedure:
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To a solution of benzil (1 equivalent) in ethanol, add thiourea (1.5 equivalents).
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Add a solution of potassium hydroxide (2 equivalents) in water to the mixture.
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Reflux the reaction mixture for 4 hours.
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After cooling to room temperature, pour the mixture into water and filter to remove any unreacted starting material.
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Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
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Collect the solid by vacuum filtration, wash with water, and dry.
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Recrystallize the crude product from ethanol to afford pure 5,5-diphenyl-2-thioxoimidazolidin-4-one.
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Step 2: Synthesis of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone
This protocol describes the N-alkylation of the thiohydantoin core.
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Materials: 5,5-Diphenyl-2-thioxoimidazolidin-4-one, Sodium Hydride (60% dispersion in mineral oil), N,N-Dimethylformamide (DMF), 1-Bromodecane, Ethyl Acetate, Hexane.
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Procedure:
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To a solution of 5,5-diphenyl-2-thioxoimidazolidin-4-one (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
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Stir the mixture at room temperature for 30 minutes.
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Add 1-bromodecane (1.2 equivalents) dropwise to the reaction mixture.
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Stir the reaction at room temperature for 12-18 hours.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone.
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Quantitative Data Summary
The inhibitory activity of the synthesized analogs against FAAH is summarized below. The pI50 values represent the negative logarithm of the IC50 values.
| Compound ID | N-3 Substituent | FAAH pI50 | CB1 Affinity (Ki, µM) | CB2 Affinity (Ki, µM) |
| 1 | -H | < 4.0 | > 10 | > 10 |
| 2 | -Methyl | 4.25 | > 10 | > 10 |
| 3 | -Propyl | 4.88 | > 10 | > 10 |
| 4 | -Butyl | 5.10 | > 10 | > 10 |
| 5 | -Hexyl | 5.55 | > 10 | > 10 |
| 6 | -Heptyl | 5.71 | > 10 | > 10 |
| 7 | -Octyl | 5.82 | > 10 | > 10 |
| 8 | -Decyl | 5.89 | > 10 | > 10 |
| 9 | -Dodecyl | 5.92 | > 10 | > 10 |
| 10 | -Tetradecyl | 5.94 | > 10 | > 10 |
Data is based on the findings reported by Muccioli GG, et al. in J Med Chem. 2006 Jan 12;49(1):417-25.[4][5][6]
Biological Evaluation: FAAH Inhibition Assay
The inhibitory potency of the synthesized compounds against FAAH is determined using a fluorometric assay.
Assay Principle
The assay measures the hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide, by FAAH. The enzymatic reaction releases a fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be quantified. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[7][8][9]
Experimental Protocol
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Materials: Recombinant FAAH enzyme, FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA), AMC-arachidonoyl amide (substrate), test compounds, 96-well plates, fluorescence plate reader.
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Procedure:
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Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
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In a 96-well plate, add the FAAH assay buffer, the diluted test compound, and the FAAH enzyme solution. Include wells for 100% initial activity (enzyme, buffer, solvent) and background (buffer, solvent).
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Pre-incubate the plate at 37 °C for 5-10 minutes.
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Initiate the reaction by adding the FAAH substrate to all wells.
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Incubate the plate at 37 °C for 30 minutes.
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Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[7]
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Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
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Signaling Pathway
The inhibition of FAAH by compounds such as 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone enhances the endocannabinoid signaling pathway. The diagram below illustrates this mechanism.
Conclusion
This guide outlines the synthesis and evaluation of 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone and its analogs as potent and selective FAAH inhibitors. The straightforward synthetic route and the significant biological activity of these compounds make them valuable tools for further research into the therapeutic potential of FAAH inhibition. The provided protocols and data serve as a foundational resource for scientists engaged in the discovery and development of novel therapeutics targeting the endocannabinoid system.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-thioxoimidazolidin-4-ones and imidazolidine-2,4-diones as fatty acid amide hydrolase inhibitors templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-Decyl-5,5'-diphenyl-2-thioxo-4-imidazolidinone | FAAH抑制剂 | MCE [medchemexpress.cn]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
